![molecular formula C18H18BrN3O5 B5736720 N'-({[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5736720.png)
N'-({[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)-4-nitrobenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-({[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)-4-nitrobenzenecarboximidamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated phenoxy group, a nitrobenzenecarboximidamide moiety, and an acetyl linkage. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-({[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)-4-nitrobenzenecarboximidamide typically involves multiple steps, starting with the preparation of the brominated phenoxy intermediate This intermediate is then reacted with an acetylating agent to form the acetylated product
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N’-({[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)-4-nitrobenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
N’-({[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)-4-nitrobenzenecarboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N’-({[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the brominated phenoxy group can engage in various binding interactions. These interactions can modulate biological pathways and exert therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-bromo-4-(propan-2-yl)phenol
- 4-nitrobenzenecarboximidamide
- N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Uniqueness
N’-({[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)-4-nitrobenzenecarboximidamide is unique due to its combination of functional groups, which impart distinct chemical and biological properties
Propiedades
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(2-bromo-4-propan-2-ylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O5/c1-11(2)13-5-8-16(15(19)9-13)26-10-17(23)27-21-18(20)12-3-6-14(7-4-12)22(24)25/h3-9,11H,10H2,1-2H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEOJEVQMIGZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(Z)-[amino-(4-iodophenyl)methylidene]amino] cyclohexanecarboxylate](/img/structure/B5736637.png)
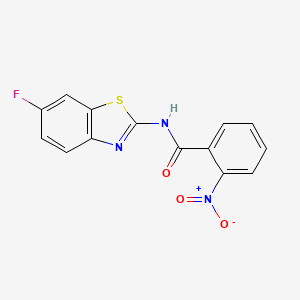
![2-methyl-3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5736649.png)
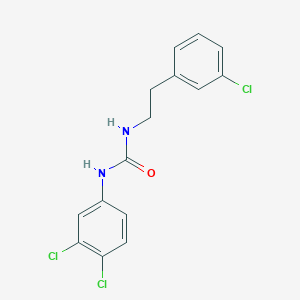
![N-ethyl-2-(4-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5736667.png)

![N-[4-(butyrylamino)phenyl]-3-chlorobenzamide](/img/structure/B5736682.png)
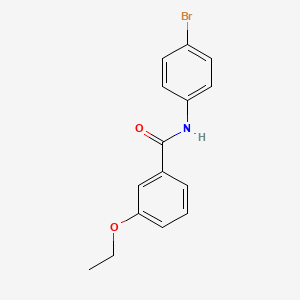
![N'-[(3,5-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B5736708.png)
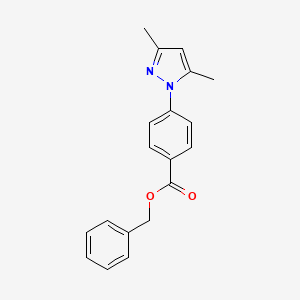
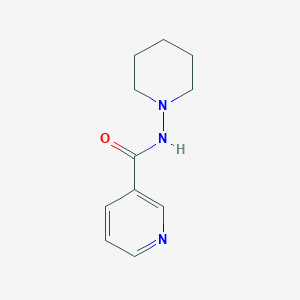
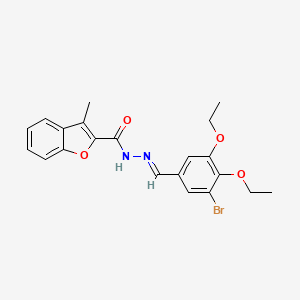
![5-ethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5736735.png)
![N-[(3-methylphenyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B5736742.png)
